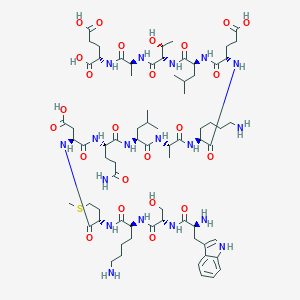![molecular formula C17H16O5 B055774 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid CAS No. 117570-93-1](/img/structure/B55774.png)
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Overview
Description
Scientific Research Applications
Palladium(II)-Induced Intramolecular Cyclization : This study discusses how the addition of various sodium carboxylates, including those with electron-withdrawing substituents like 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid, affects the regioselectivity of palladium(II)-induced intramolecular cyclization in organic compounds (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).
Synthesis of Related Organic Compounds : Research has been conducted on the synthesis of similar compounds, like 2-amino-4,5-dimethylbenzoic acid, from related starting materials. Such studies contribute to the understanding of the chemical properties and potential applications of dimethylbenzoic acid derivatives (Cheng Lin, 2013).
Lignin Depolymerization in Acidic Environments : A mechanistic investigation into the acid-catalyzed cleavage of aryl-ether linkages in lignin, a crucial component of plant cell walls, highlights the role of various phenolic and non-phenolic dimers in the process. This research is important for understanding the chemical breakdown of plant matter and has implications for the use of similar phenolic compounds in industrial applications (Sturgeon et al., 2014).
Photocatalytic Desulfurization Using Phthalocyanines : This study explores the use of zinc(II) phthalocyanines, which are structurally related to 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid, in photocatalytic desulfurization. These findings have implications for environmental remediation and the development of new photocatalysts (Mgidlana & Nyokong, 2021).
Metabolism Studies in Microorganisms : A study on the metabolism of dimethylbenzoate by Rhodococcus rhodochrous provides insights into the biodegradation pathways of similar compounds, potentially informing bioremediation strategies and industrial applications (Schmidt, Cain, Rao, & Kirby, 1994).
Hydrogen-Bonded Dimeric Studies : Research on the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, like 2,4-dimethylbenzoic acid, helps in understanding the structural and bonding characteristics of related compounds. This knowledge is useful in the design of molecular structures for various applications (Gliński, Wilczkowska, Madura, & Zachara, 2008).
properties
IUPAC Name |
2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10-7-8-13(17(20)21)16(11(10)2)22-14-6-4-3-5-12(14)9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLAQHWWITQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC2=CC=CC=C2CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564999 | |
| Record name | 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
CAS RN |
117570-93-1 | |
| Record name | 2-(6-Carboxy-2,3-dimethylphenoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117570-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Carboxymethyl)phenoxy)-3,4-dimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)

![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)




![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)